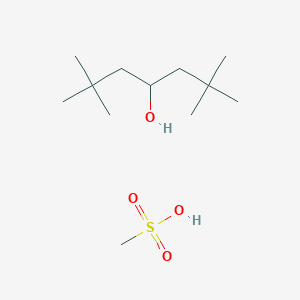
Methanesulfonic acid--2,2,6,6-tetramethylheptan-4-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol (1/1) is a compound formed by the combination of methanesulfonic acid and 2,2,6,6-tetramethylheptan-4-ol. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidic properties and ability to dissolve a wide range of metal salts . 2,2,6,6-Tetramethylheptan-4-ol is an organic compound with the formula C11H24O, characterized by its branched structure and alcohol functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol typically involves the esterification of methanesulfonic acid with 2,2,6,6-tetramethylheptan-4-ol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol may involve continuous flow processes where methanesulfonic acid and 2,2,6,6-tetramethylheptan-4-ol are mixed in precise stoichiometric ratios and passed through a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 2,2,6,6-tetramethylheptan-4-ol can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonic acid group in methanesulfonic acid can be reduced to form sulfides or thiols.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for esterification and sulfonation reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol involves its ability to act as a strong acid and a nucleophile. The methanesulfonic acid group can donate protons to initiate acid-catalyzed reactions, while the alcohol group can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: Known for its strong acidic properties and ability to dissolve metal salts.
2,2,6,6-Tetramethylheptan-4-ol: Characterized by its branched structure and alcohol functional group.
Uniqueness
Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol is unique due to the combination of the strong acidic properties of methanesulfonic acid and the branched structure of 2,2,6,6-tetramethylheptan-4-ol. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
192864-77-0 |
|---|---|
Molekularformel |
C12H28O4S |
Molekulargewicht |
268.42 g/mol |
IUPAC-Name |
methanesulfonic acid;2,2,6,6-tetramethylheptan-4-ol |
InChI |
InChI=1S/C11H24O.CH4O3S/c1-10(2,3)7-9(12)8-11(4,5)6;1-5(2,3)4/h9,12H,7-8H2,1-6H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
DZJUKZODOGNMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(CC(C)(C)C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


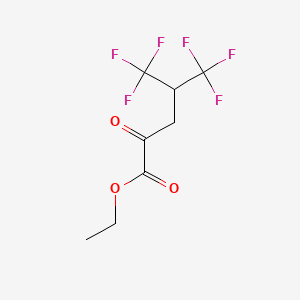
![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
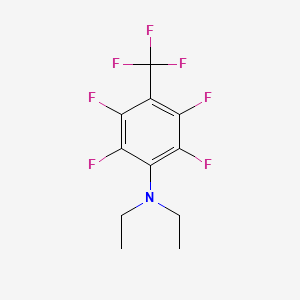
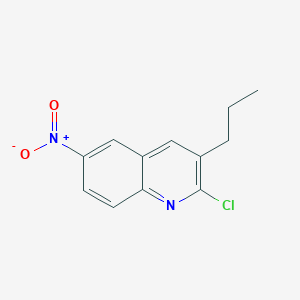
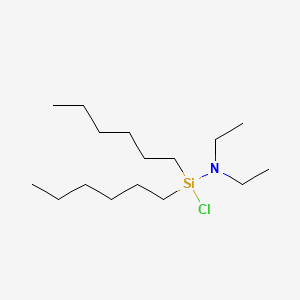
![[1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide](/img/structure/B12575718.png)
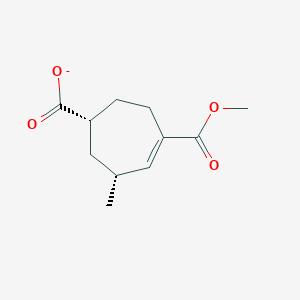
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)
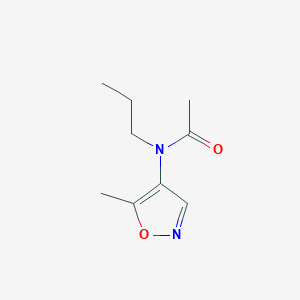
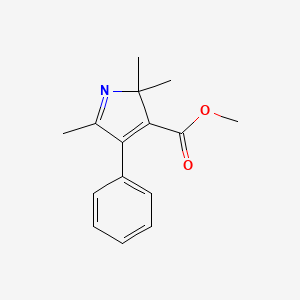
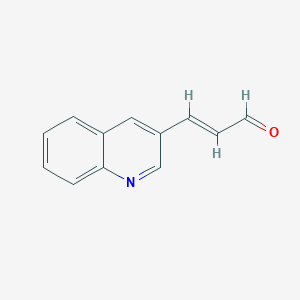
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
